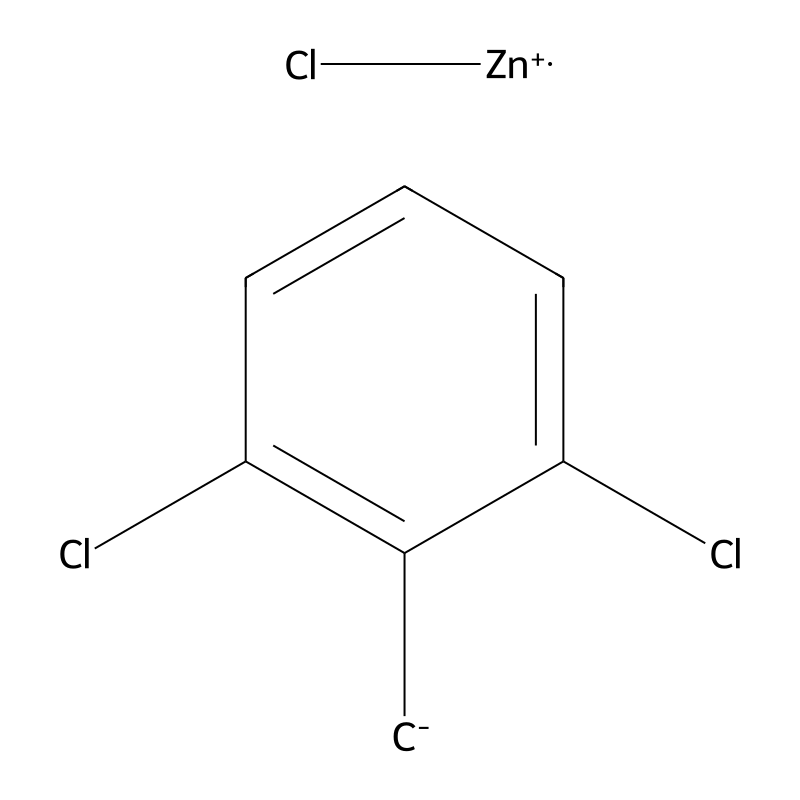

2,6-Dichlorobenzylzinc chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry

Specific Scientific Field: Organic Chemistry

Summary of the Application: 2,6-Dichlorobenzylzinc chloride is used as a substrate in the palladium-catalyzed synthesis of 1-phenyl-2,5-hexanedione derivatives This process involves the use of methyl vinyl ketone and carbon monoxide

Results or Outcomes: The outcome of this process is the synthesis of 1-phenyl-2,5-hexanedione derivatives

2,6-Dichlorobenzylzinc chloride is an organozinc compound characterized by the presence of a benzyl group substituted with two chlorine atoms at the 2 and 6 positions of the aromatic ring, coordinated to a zinc chloride moiety. This compound plays a significant role in organic synthesis, particularly in reactions involving nucleophilic attack on electrophiles due to the reactivity of the zinc center.

The chemical behavior of 2,6-Dichlorobenzylzinc chloride primarily involves its use as a nucleophile in various organic transformations. Notably, it can participate in:

- Grignard Reactions: Acting as a nucleophile, it can react with carbonyl compounds to form alcohols.

- Cross-Coupling Reactions: It can engage in coupling reactions with halides or other electrophiles under palladium or nickel catalysis.

- Hydrolysis: The compound can undergo hydrolysis to regenerate the corresponding benzyl alcohol and zinc hydroxide.

These reactions are facilitated by the presence of zinc chloride, which enhances the nucleophilicity of the benzyl group.

The synthesis of 2,6-Dichlorobenzylzinc chloride can be achieved through several methods:

- Chlorination and Zinc Coordination:

- Hydrolysis Reactions:

- Grignard Formation:

2,6-Dichlorobenzylzinc chloride finds utility in various fields:

- Organic Synthesis: It is employed as a reagent for constructing complex organic molecules through nucleophilic substitution and addition reactions.

- Pharmaceutical Chemistry: Potentially useful in synthesizing biologically active compounds due to its ability to form carbon-carbon bonds.

- Material Science: May be explored for applications in polymer chemistry and materials development due to its reactivity.

Interaction studies involving 2,6-Dichlorobenzylzinc chloride typically focus on its reactivity with electrophiles and other nucleophiles. Research indicates that:

- The presence of electron-withdrawing groups (like chlorine) enhances its nucleophilicity.

- Complexation studies reveal that it can form stable adducts with various Lewis acids, influencing its reactivity profile .

Several compounds share structural or functional similarities with 2,6-Dichlorobenzylzinc chloride. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzylzinc chloride | Benzyl group coordinated to zinc | Lacks chlorine substituents; less reactive |

| 2-Chlorobenzylzinc chloride | One chlorine substituent on benzyl | Less sterically hindered; different reactivity |

| 4-Bromobenzylzinc chloride | Bromine instead of chlorine | Different halogen; alters reactivity |

| 2,4-Dichlorobenzylzinc chloride | Two chlorines at different positions | Affects sterics and electronics compared to 2,6 variant |

The presence of two chlorine atoms at specific positions (2 and 6) contributes significantly to its unique reactivity compared to other organozinc compounds.

Direct Zinc Insertion Techniques

Direct zinc insertion represents the most fundamental approach for preparing 2,6-dichlorobenzylzinc chloride from the corresponding benzyl halide precursor. This methodology involves the heterogeneous oxidative addition of zinc metal to the carbon-halogen bond, generating the desired organozinc species [1] [2]. The success of these reactions depends critically on the activation of the zinc surface and the careful control of reaction conditions to minimize competing side reactions such as Wurtz coupling [3] [4].

Lithium-Naphthalenide Activated Zinc Approaches

Lithium-naphthalenide activated zinc, commonly referred to as Rieke zinc, provides one of the most effective methods for preparing 2,6-dichlorobenzylzinc chloride [5] [6]. This approach involves the reduction of zinc chloride with lithium metal in the presence of naphthalene in tetrahydrofuran at room temperature [6]. The resulting highly reactive zinc metal exhibits dramatically enhanced reactivity toward organic halides compared to commercial zinc powder [7].

The preparation of Rieke zinc follows a well-established protocol where zinc chloride (1.0 equivalent) is treated with lithium metal (2.0 equivalents) and naphthalene (1.0 equivalent) in anhydrous tetrahydrofuran under an inert atmosphere [6]. The reduction proceeds rapidly at room temperature, producing a dark suspension of finely divided zinc metal with exceptionally high surface area [5]. A critical aspect of this method is the presence of benzothiophene (3 mol% with regard to zinc chloride), which prevents coagulation of the zinc particles and maintains optimal reactivity [6].

When 2,6-dichlorobenzyl chloride is treated with freshly prepared Rieke zinc in tetrahydrofuran at room temperature, the insertion reaction proceeds smoothly within 2-4 hours to afford 2,6-dichlorobenzylzinc chloride in yields typically ranging from 85-95% [5] [7]. The reaction benefits from the absence of an induction period that commonly plagues reactions with commercial zinc dust [8]. The mechanism involves single-electron transfer from the activated zinc surface to the benzyl halide, generating benzyl radicals that subsequently react with zinc to form the organozinc product [5].

The lithium naphthalenide method offers several distinct advantages including excellent functional group tolerance, consistent reactivity between batches, and minimal formation of homocoupling products [5] [6]. However, the method requires careful handling of pyrophoric lithium metal and generates lithium chloride as a byproduct, which can influence the structure and reactivity of the resulting organozinc species [5].

Solvent-Mediated Insertion Protocols

Solvent-mediated insertion protocols exploit the ability of polar aprotic solvents to accelerate the rate of zinc insertion reactions through stabilization of charged intermediates formed during the oxidative addition process [8] [9]. These methods offer practical advantages over traditional approaches by eliminating the need for specialized activated zinc preparations while maintaining good reactivity and yields.

The use of dimethyl sulfoxide (DMSO) as a co-solvent with tetrahydrofuran has proven particularly effective for the preparation of 2,6-dichlorobenzylzinc chloride [8] [10]. In a typical protocol, commercial zinc dust (1.5-2.0 equivalents) is suspended in a mixture of tetrahydrofuran and dimethyl sulfoxide (4:1 ratio) under an inert atmosphere [10]. The addition of 2,6-dichlorobenzyl chloride (1.0 equivalent) to this suspension at room temperature initiates the insertion reaction, which proceeds without the induction period commonly observed in pure tetrahydrofuran [8].

Single-particle fluorescence microscopy studies have revealed that dimethyl sulfoxide accelerates the oxidative addition step of the mechanism rather than the subsequent solubilization of surface-bound organozinc intermediates [8]. This acceleration arises from the ability of dimethyl sulfoxide to stabilize the charged intermediates formed during single-electron transfer, thereby lowering the activation barrier for carbon-halogen bond cleavage [8] [9].

The solvent-mediated approach typically affords 2,6-dichlorobenzylzinc chloride in yields of 70-90% within 2-6 hours at room temperature [8] [10]. The method demonstrates good tolerance for various functional groups including esters, nitriles, and ketones [10]. An important consideration is the water content of the dimethyl sulfoxide solvent, as trace water can lead to hydrolysis of the organozinc product and reduced yields [8].

Alternative polar solvents such as dimethylformamide and dimethylacetamide have also been employed successfully, though generally with somewhat lower reaction rates compared to dimethyl sulfoxide [11]. The choice of solvent can significantly influence both the rate of insertion and the structure of the resulting organozinc species, with more coordinating solvents leading to higher degrees of solvation [8] [12].

Halogen-Zinc Exchange Reactions

Halogen-zinc exchange represents a powerful alternative to direct insertion methods for accessing 2,6-dichlorobenzylzinc chloride, particularly when the corresponding benzyl iodide or bromide is more readily available than the chloride [13] [14]. This approach involves the treatment of benzyl halides with preformed organozinc reagents under conditions that favor the transfer of the halogen from the substrate to the zinc reagent [15] [16].

The most commonly employed reagents for halogen-zinc exchange are triorganozincates of the type R₃ZnLi, which exhibit enhanced reactivity compared to simple dialkylzinc compounds [15] [16]. Lithium tri-n-butylzincate (n-Bu₃ZnLi) has proven particularly effective for the preparation of 2,6-dichlorobenzylzinc species from the corresponding iodide [16]. The exchange reaction is typically performed in tetrahydrofuran at temperatures ranging from -85°C to -40°C, depending on the reactivity of the substrate [16].

When 2,6-dichlorobenzyl iodide is treated with lithium tri-n-butylzincate (1.2 equivalents) in tetrahydrofuran at -85°C, the halogen exchange proceeds rapidly within 1-3 hours to afford the desired organozinc product in yields of 82-97% [16]. The reaction mechanism involves the nucleophilic attack of the zincate reagent on the carbon-iodine bond, leading to the formation of the new carbon-zinc bond and the elimination of n-butyl iodide [13] [16].

Higher-order zincates such as tetramethylzincate (Me₄ZnLi₂) can facilitate exchange reactions with less reactive bromide substrates [15]. These reagents demonstrate enhanced nucleophilicity and can promote exchange reactions that fail with lower-order zincates [15]. The increased reactivity comes at the cost of reduced selectivity, and careful optimization of reaction conditions is required to minimize competing side reactions [15].

Recent developments have focused on the use of dialkylzinc reagents complexed with lithium alkoxides for halogen-zinc exchange reactions [17]. These systems, exemplified by s-Bu₂Zn·2LiOR complexes, demonstrate remarkable reactivity and can complete exchange reactions within minutes at room temperature [17]. The enhanced reactivity is attributed to the formation of highly nucleophilic lithium diorganodialkoxyzincates that facilitate rapid halogen transfer [17].

Continuous Flow Synthesis Optimization

Continuous flow synthesis has emerged as a transformative approach for the preparation of organozinc reagents, offering significant advantages in terms of safety, scalability, and process control [18] [19]. The application of flow chemistry to 2,6-dichlorobenzylzinc chloride synthesis addresses many of the traditional challenges associated with batch preparations, including thermal management, reproducibility, and handling of air-sensitive intermediates [20] [21].

The fundamental design of continuous flow organozinc synthesis involves pumping a solution of the organic halide through a column packed with activated zinc metal [18] [19]. For 2,6-dichlorobenzylzinc chloride preparation, the column is typically constructed from stainless steel or glass and packed with zinc granules or turnings that provide a large surface area for heterogeneous reaction [20] [21]. The zinc bed is maintained under an inert atmosphere and can be heated to optimize reaction rates [18] [20].

Critical parameters for continuous flow synthesis include flow rate, column temperature, residence time, and substrate concentration [20] [21]. Flow rates typically range from 0.1 to 5.0 mL/min, with optimal conditions generally falling between 1.0-2.0 mL/min [20] [21]. Higher flow rates can lead to incomplete conversion due to insufficient contact time, while lower flow rates may result in thermal runaway or clogging issues [21].

Column temperatures between 50-80°C have proven optimal for most substrates, providing a balance between reaction rate and thermal stability of the organozinc products [22] [21]. The residence time, calculated as the column volume divided by the flow rate, typically ranges from 1.5-14 minutes depending on the reactivity of the substrate [20] [21]. For 2,6-dichlorobenzylzinc chloride, residence times of 5-10 minutes generally provide optimal conversion while minimizing decomposition [21].

The use of a large molar excess of zinc (250-500 fold) ensures complete conversion of the organic halide and provides a buffer against deactivation of the zinc surface [20] [21]. Substrate concentrations of 0.5-1.0 M represent a practical compromise between throughput and the risk of column clogging [21]. Higher concentrations can lead to precipitation of organozinc products within the column, while lower concentrations reduce overall productivity [21].

Recent advances in continuous flow organozinc synthesis have demonstrated the ability to achieve complete conversion of organic halides in a single pass through the reactor with yields of 82-92% [20]. The method has been successfully scaled to pilot plant operation with liquid throughputs of up to 18 L/h [23] [21]. The continuous nature of the process allows for real-time monitoring and adjustment of reaction parameters, leading to improved process reliability and product quality [21].

Purification and Isolation Strategies

The purification and isolation of 2,6-dichlorobenzylzinc chloride presents unique challenges due to the air and moisture sensitivity of organozinc compounds [24] [25]. Effective purification strategies must balance the need to remove impurities with the requirement to maintain the integrity of the organozinc functionality [25] [26]. The choice of purification method depends on the specific impurities present and the intended application of the final product [24] [25].

Solvent extraction represents one of the most commonly employed purification techniques for organozinc compounds [24] [25]. The method exploits differences in solubility between the desired organozinc product and various impurities such as excess zinc salts, unreacted starting materials, and organic byproducts [24]. For 2,6-dichlorobenzylzinc chloride, a typical extraction protocol involves partitioning between diethyl ether and water, with the organozinc compound remaining in the organic layer [24] [25].

The effectiveness of solvent extraction can be enhanced through the use of coordinating solvents that stabilize the organozinc species [25]. Tetrahydrofuran is particularly effective due to its ability to coordinate to zinc centers and improve the solubility of organozinc compounds in organic solvents [25]. The extraction efficiency typically ranges from 70-90% depending on the nature of the impurities and the extraction conditions [24].

Salt washing procedures have proven highly effective for removing ionic impurities such as lithium chloride and zinc chloride from organozinc preparations [25]. The method involves treating the crude organozinc solution with a mixture of ethyl acetate and dichloromethane (1:1), which selectively dissolves the salt impurities while leaving the organozinc compound largely unaffected [25]. Multiple washing cycles can achieve salt removal efficiencies of 85-98% [25].

Crystallization techniques offer an alternative approach for purification, particularly when high-purity material is required [27] [25]. The method relies on differences in solubility between the organozinc product and impurities in specific solvent systems [25]. For 2,6-dichlorobenzylzinc chloride, crystallization from tetrahydrofuran/pentane mixtures at low temperatures (-20°C to 0°C) can provide material with purities of 80-95% [25]. However, the method is limited by the solubility requirements of the organozinc compound and may not be suitable for all substrates [24] [25].

Recent innovations in organozinc purification include the development of crystalline sponge techniques that allow for the encapsulation and stabilization of reactive organozinc species [27]. These methods involve the formation of host-guest complexes where the organozinc compound is trapped within a crystalline framework, providing both purification and stabilization [27]. While still in early development, these approaches show promise for handling particularly sensitive or reactive organozinc compounds [27].

Membrane filtration technologies have also been explored for organozinc purification, particularly in continuous flow processes [28] [26]. These methods can achieve high separation efficiencies (90-99%) for removing salts and catalysts from organozinc solutions [26]. However, membrane compatibility with organozinc compounds and organic solvents remains a significant limitation that requires careful selection of membrane materials [28] [26].

| Method | Target Impurities | Solvent System | Temperature (°C) | Efficiency (%) | Limitations |

|---|---|---|---|---|---|

| Solvent Extraction | Organic impurities | Et₂O/H₂O | 0-25 | 70-90 | Solvent compatibility |

| Crystallization | Zinc salts, water | THF/pentane | -20 to 0 | 80-95 | Solubility requirements |

| Vacuum Distillation | Volatile organics | N/A | 40-80 | 60-85 | Thermal stability |

| Salt Washing | ZnCl₂, LiCl | EtOAc/CH₂Cl₂ | Room temp | 85-98 | Incomplete salt removal |

| Membrane Filtration | Salts, catalysts | Organic solvents | Room temp | 90-99 | Membrane compatibility |

| Chromatographic Separation | Isomeric products | Hexane/EtOAc | Room temp | 75-90 | Time consuming |